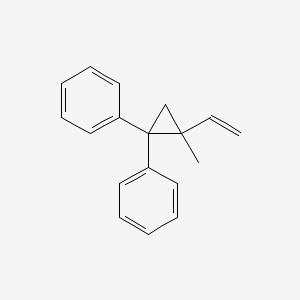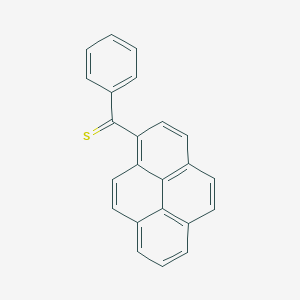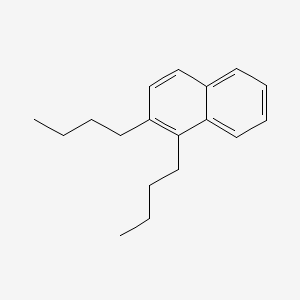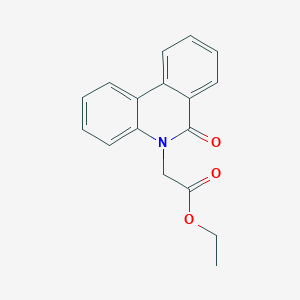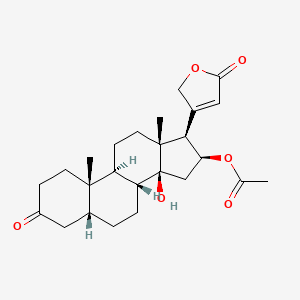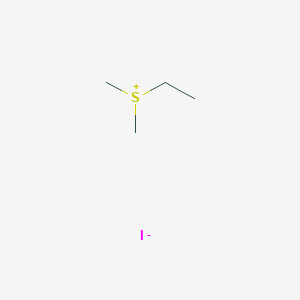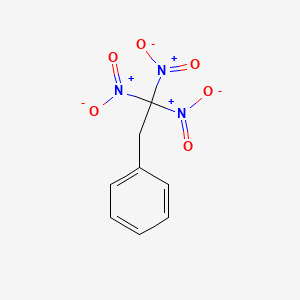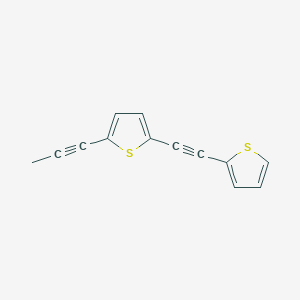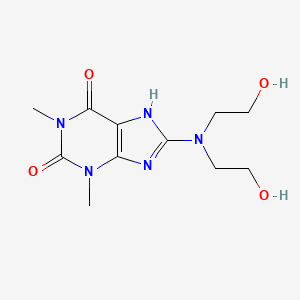![molecular formula C8H14O B14672352 [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol CAS No. 50870-36-5](/img/structure/B14672352.png)
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol is a chiral organic compound with a cyclohexene ring structure. It is characterized by the presence of a hydroxyl group (-OH) attached to a methylene group (-CH2-) and a methyl group (-CH3) at specific positions on the cyclohexene ring. The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the spatial arrangement of its substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of (1R,2S)-2-Methylcyclohex-3-en-1-one with a chiral reducing agent like ®-CBS catalyst can yield the desired alcohol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve efficient and selective reduction of the precursor compounds. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: TsCl, SOCl2, and other nucleophilic substitution reagents.
Major Products Formed
Oxidation: Formation of (1R,2S)-2-Methylcyclohex-3-en-1-one or (1R,2S)-2-Methylcyclohex-3-en-1-al.
Reduction: Formation of (1R,2S)-2-Methylcyclohexane.
Substitution: Formation of (1R,2S)-2-Methylcyclohex-3-en-1-yl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of fine chemicals, fragrances, and flavor compounds.
Wirkmechanismus
The mechanism of action of [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-Methylcyclohex-3-en-1-one: A ketone analog with similar structural features but different reactivity.
(1R,2S)-2-Methylcyclohex-3-en-1-al: An aldehyde analog with distinct chemical properties.
(1R,2S)-2-Methylcyclohexane: A fully saturated analog with different chemical behavior.
Uniqueness
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a cyclohexene ring. This combination of features imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
50870-36-5 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
[(1R,2S)-2-methylcyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h2,4,7-9H,3,5-6H2,1H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
WCGADOFATYITBP-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1C=CCC[C@H]1CO |
Kanonische SMILES |
CC1C=CCCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


